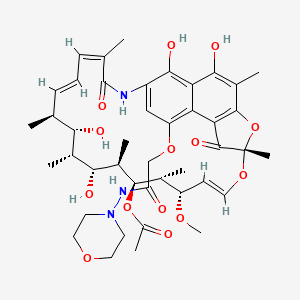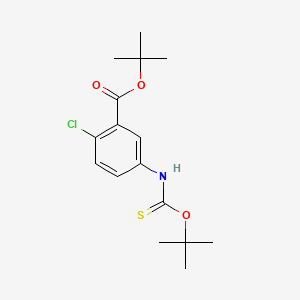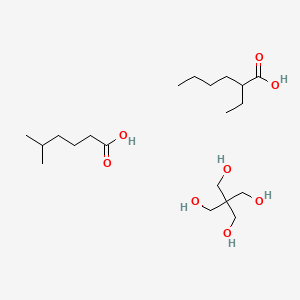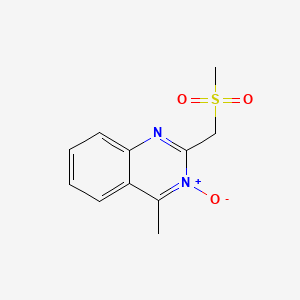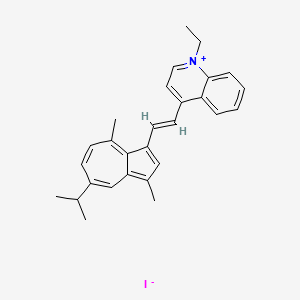
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドは、その独特な構造と特性で知られる化学化合物です。この化合物は、キノリンコア構造を特徴とするキノリニウムファミリーに属しています。
準備方法
合成経路と反応条件
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドの合成は、通常、複数のステップを伴います。
キノリニウムコアの形成: キノリニウムコアは、アニリン誘導体とアルデヒドまたはケトンを酸性条件下で反応させることによって合成できます。
アズレン基の導入: アズレン基は、フリーデル・クラフツアルキル化反応を介して導入され、アズレン部分がキノリニウムコアでアルキル化されます。
ビニル結合の形成: ビニル結合は、ウィッティヒ反応を介して形成され、ホスホニウムイリドがキノリニウムコアと反応してビニル基を導入します。
最終的なヨウ化物添加: 最後のステップは、ヨウ化物を添加してキノリニウムヨウ化物塩を形成することです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件の使用により、収率と純度を向上させることができます。溶媒選択、温度制御、反応時間は、工業合成における重要な要素です。
化学反応の分析
反応の種類
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、キノリニウム酸化物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行でき、還元されたキノリニウム誘導体の生成につながります。
置換: 求核置換反応は、キノリニウム窒素またはビニル基で起こり、置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム; 酸性または中性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 通常、無水溶媒中。
置換: アミンやチオールなどの求核剤; 多くの場合、穏やかな条件下で極性溶媒中。
主要な生成物
酸化: キノリニウム酸化物。
還元: 還元されたキノリニウム誘導体。
置換: 置換されたキノリニウム誘導体。
科学研究への応用
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドは、科学研究においてさまざまな用途があります。
化学: 複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: その独特な光学特性により、蛍光プローブとしての可能性が調査されています。
医学: 抗菌および抗がん活性など、潜在的な治療効果が探求されています。
産業: 有機半導体や光起電力デバイスなどの高度な材料の開発に利用されています。
科学的研究の応用
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドの作用機序には、分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、核酸、タンパク質、細胞膜と相互作用することができ、さまざまな生物学的効果をもたらします。
関与する経路: 細胞増殖、アポトーシス、酸化ストレスに関連するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)ピリジニウムヨージド: 類似の構造ですが、ピリジニウムコアが含まれています。
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)イソキノリニウムヨージド: 類似の構造ですが、イソキノリニウムコアが含まれています。
独自性
1-エチル-4-(2-(5-イソプロピル-3,8-ジメチルアズレン-1-イル)ビニル)キノリニウムヨージドは、キノリニウムコア、アズレン基、ビニル結合の特定の組み合わせにより、独特です。この独特の構造により、さまざまな用途に役立つ独特の化学的および物理的特性が生まれます。
類似化合物との比較
Similar Compounds
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)pyridinium iodide: Similar structure but with a pyridinium core.
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)isoquinolinium iodide: Similar structure but with an isoquinolinium core.
Uniqueness
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide is unique due to its specific combination of the quinolinium core, azulenyl group, and vinyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
94232-65-2 |
|---|---|
分子式 |
C28H30IN |
分子量 |
507.4 g/mol |
IUPAC名 |
4-[(E)-2-(3,8-dimethyl-5-propan-2-ylazulen-1-yl)ethenyl]-1-ethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C28H30N.HI/c1-6-29-16-15-22(25-9-7-8-10-27(25)29)13-14-24-17-21(5)26-18-23(19(2)3)12-11-20(4)28(24)26;/h7-19H,6H2,1-5H3;1H/q+1;/p-1/b14-13+; |
InChIキー |
CGYUGPJPXYVQAN-IERUDJENSA-M |
異性体SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
正規SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


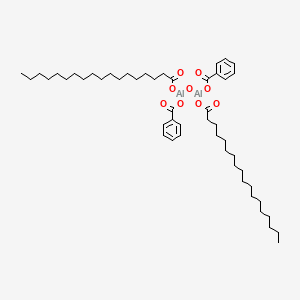
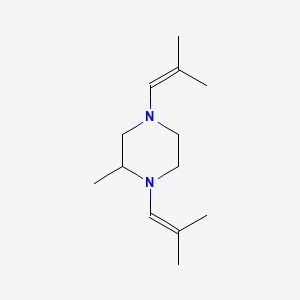

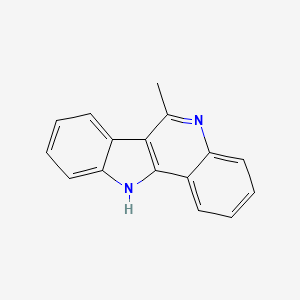
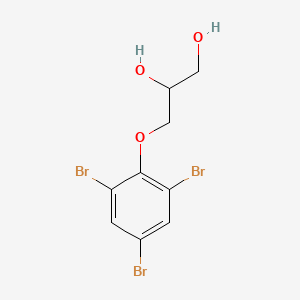
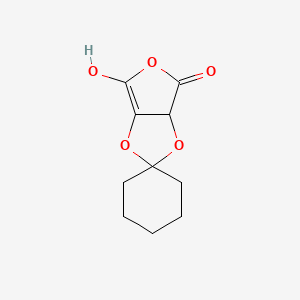
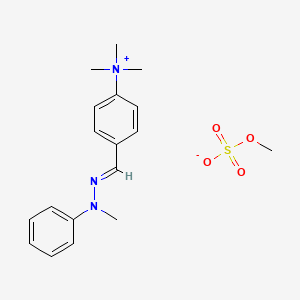
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
